2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[3-(dimethylamino)propyl]acetamide
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Overview
Description
2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE is a complex organic compound with a unique structure that includes a quinazolinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE typically involves multiple steps One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of appropriate precursors under specific conditionsThe final step involves the acylation of the quinazolinone core with N-[3-(dimethylamino)propyl]acetamide under controlled conditions to yield the target compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Acylation: The compound can undergo further acylation reactions to introduce additional acyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 4-(2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione
- 2-(2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid
Compared to these compounds, 2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE is unique due to its specific substitution pattern and the presence of the N-[3-(dimethylamino)propyl]acetamide moiety, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H26N4O4 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[3-(dimethylamino)propyl]acetamide |
InChI |
InChI=1S/C18H26N4O4/c1-12-20-14-10-16(26-5)15(25-4)9-13(14)18(24)22(12)11-17(23)19-7-6-8-21(2)3/h9-10H,6-8,11H2,1-5H3,(H,19,23) |
InChI Key |
JGIFMPWJJGWQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCCN(C)C)OC)OC |
Origin of Product |
United States |
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